molecular formula C12H23BO2 B13499427 (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13499427
M. Wt: 210.12 g/mol
InChI Key: LYMALJAUPVTKIB-VQHVLOKHSA-N
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Description

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methylpent-1-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: It can be reduced to yield boron-containing alcohols.

    Substitution: The compound readily participates in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organolithium compounds are employed under mild conditions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Boron-containing alcohols.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of boron-containing drugs for cancer therapy.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with carbon atoms in other molecules. This reactivity is crucial in various organic synthesis reactions, enabling the creation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylpent-1-en-1-ylboronic acid
  • (E)-3-methylpent-1-en-1-ylbenzene
  • (E)-1-phenyl-3-methyl-1-pentene

Uniqueness

(E)-4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-1-yl)-1,3,2-dioxaborolane is unique due to its stability and reactivity. Unlike other similar compounds, it offers a balance between stability and reactivity, making it an ideal reagent for various chemical reactions. Its ability to participate in multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-4-methylpent-1-enyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h7,9-10H,8H2,1-6H3/b9-7+

InChI Key

LYMALJAUPVTKIB-VQHVLOKHSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CC(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCC(C)C

Origin of Product

United States

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